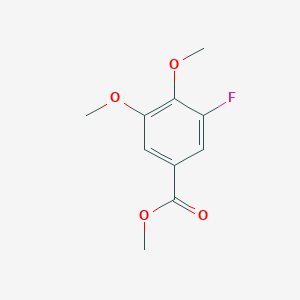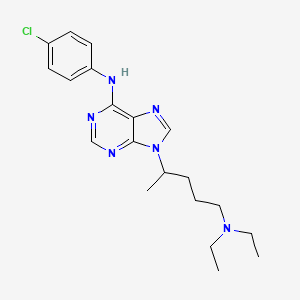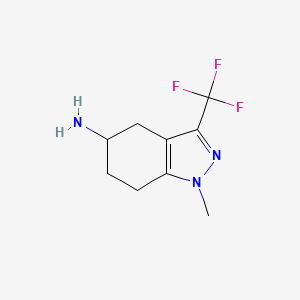
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate is a chemical compound with the molecular formula C24H20N2O3S. It is known for its unique structure, which combines an acridine moiety with a sulfonylcarbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate typically involves the reaction of acridine derivatives with sulfonyl isocyanates. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonylcarbamate derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. The sulfonylcarbamate group may also interact with specific proteins, inhibiting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-acridin-9-ylethyl N-(4-chlorophenyl)sulfonylcarbamate
- 2-acridin-9-ylethyl N-(4-nitrophenyl)sulfonylcarbamate
- 2-acridin-9-ylethyl N-(4-methoxyphenyl)sulfonylcarbamate
Uniqueness
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
Propiedades
Número CAS |
56962-76-6 |
|---|---|
Fórmula molecular |
C23H21ClN2O4S |
Peso molecular |
456.9 g/mol |
Nombre IUPAC |
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate;hydrochloride |
InChI |
InChI=1S/C23H20N2O4S.ClH/c1-16-10-12-17(13-11-16)30(27,28)25-23(26)29-15-14-18-19-6-2-4-8-21(19)24-22-9-5-3-7-20(18)22;/h2-13H,14-15H2,1H3,(H,25,26);1H |
Clave InChI |
WNHRVYPQMKRYJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amino}benzoate](/img/structure/B14018028.png)


![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)






![1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B14018072.png)
